molecular formula C23H25NO4S B15027525 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B15027525
M. Wt: 411.5 g/mol
InChI Key: HMEXQSXSYFLVBI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative characterized by a benzofuran core substituted with a methyl group at position 2. The molecule incorporates a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety linked via an amide bond and a 4-ethylbenzyl group. The sulfolane group enhances polarity and metabolic stability, while the 4-ethylbenzyl substituent contributes to hydrophobic interactions .

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H25NO4S/c1-3-17-8-10-18(11-9-17)14-24(19-12-13-29(26,27)15-19)23(25)22-16(2)20-6-4-5-7-21(20)28-22/h4-11,19H,3,12-15H2,1-2H3

InChI Key

HMEXQSXSYFLVBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzofuran carboxamides with variations in substituents on the benzyl and benzofuran groups. Below is a detailed comparison with its closest structural analogs:

Key Structural Differences

Compound Name Benzyl Substituent Benzofuran Substituents Sulfolane Group Key Structural Features
Target Compound: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methyl-1-benzofuran-2-carboxamide 4-ethyl 3-methyl Present Moderate lipophilicity due to ethyl group; methyl enhances steric bulk at benzofuran.
Analog 1: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide 4-ethoxy 3,6-dimethyl Present Ethoxy increases polarity and hydrogen-bonding potential; dual methyl groups enhance lipophilicity.

Hypothesized Impact of Substituent Variations

Benzyl Substituent: 4-Ethyl (Target): The ethyl group balances lipophilicity and metabolic stability, favoring membrane permeability.

Benzofuran Substituents: 3-Methyl (Target): A single methyl group at position 3 provides moderate steric hindrance, which may optimize binding pocket interactions.

Sulfolane Group :

  • Present in both compounds, this moiety stabilizes the amide bond via electron-withdrawing effects and improves metabolic resistance to hydrolysis.

Pharmacological Implications

  • Target Compound : The 4-ethyl and 3-methyl substituents likely favor interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs), while the sulfolane group mitigates rapid clearance.
  • Analog 1 : The 4-ethoxy group may enhance solubility, making it preferable for aqueous environments, while the 3,6-dimethyl configuration could improve target binding at the cost of slower metabolic degradation .

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